molecular formula C17H16FN5OS B2635730 2-((4-amino-5-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-fluorophenyl)acetamide CAS No. 585551-05-9

2-((4-amino-5-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-fluorophenyl)acetamide

Cat. No.: B2635730
CAS No.: 585551-05-9
M. Wt: 357.41
InChI Key: WTXGTQMTQFLWDJ-UHFFFAOYSA-N
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Description

2-((4-amino-5-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C17H16FN5OS and its molecular weight is 357.41. The purity is usually 95%.
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Biological Activity

The compound 2-((4-amino-5-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-fluorophenyl)acetamide belongs to the class of thio-substituted 1,2,4-triazoles, which are recognized for their diverse biological activities. This article explores its biological activity, synthesis, and potential therapeutic applications based on various research findings.

Chemical Structure and Properties

The molecular formula of the compound is C18H19N5O2SC_{18}H_{19}N_{5}O_{2}S, with a molecular weight of approximately 369.44 g/mol. The unique structure features a triazole ring, an acetamide moiety, and a thio group, which enhance its reactivity and biological profile. The presence of the m-tolyl and fluorophenyl groups contributes to its lipophilicity and interaction with biological targets.

Structural Representation

Component Description
Triazole Ring Known for diverse biological activities
Thio Group Enhances reactivity
Acetamide Moiety Potentially modulates biological activity
Substituents m-Tolyl and fluorophenyl enhance lipophilicity

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. In studies involving human cancer cell lines such as MCF-7 (breast adenocarcinoma) and HCT-116 (colorectal carcinoma), various derivatives demonstrated potent cytotoxicity.

For example:

  • Compounds with similar triazole structures showed IC50 values ranging from 0.5μM0.5\,\mu M to 20.8μM20.8\,\mu M against MCF-7 cells, indicating strong anticancer potential compared to doxorubicin .

The proposed mechanisms for the anticancer activity of triazole derivatives include:

  • Inhibition of Tyrosine Kinases : Molecular docking studies suggest that these compounds may inhibit key enzymes involved in cancer progression .
  • Induction of Apoptosis : Some studies have indicated that these compounds can trigger apoptotic pathways in cancer cells, leading to cell death.

Antimicrobial Activity

Compounds in this class have also shown antimicrobial properties against various pathogens. For instance:

  • The triazole ring's ability to disrupt fungal cell wall synthesis has been documented, making them potential candidates for antifungal therapies.

Synthesis

The synthesis of this compound typically involves multi-step reactions:

  • Formation of Triazole Ring : Reaction of appropriate precursors under controlled conditions.
  • Thio Group Introduction : Utilizing thioketone or thioacid derivatives.
  • Acetamide Coupling : Final coupling reaction with fluorophenylacetamide.

Each step requires optimization for yield and purity, often employing techniques like flow chemistry to enhance efficiency.

Study 1: Cytotoxicity Assessment

In a comparative study on triazole derivatives:

  • A derivative similar to this compound was tested against MCF-7 and HCT-116 cell lines.
Compound Cell Line IC50 (µM)
Compound AMCF-710.8 ± 1.5
Compound BHCT-11622.6 ± 2.2

This study highlighted the compound's potential as an anticancer agent through its selective cytotoxicity against cancer cells.

Study 2: Antimicrobial Efficacy

Another study evaluated the antimicrobial activity against Mycobacterium tuberculosis:

Compound Activity (%) Reference Drug
Compound C87%Rifampicin (98%)

This illustrates the compound's potential use in treating infectious diseases.

Properties

IUPAC Name

2-[[4-amino-5-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FN5OS/c1-11-3-2-4-12(9-11)16-21-22-17(23(16)19)25-10-15(24)20-14-7-5-13(18)6-8-14/h2-9H,10,19H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTXGTQMTQFLWDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NN=C(N2N)SCC(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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